PAR2 (1-6) amide (human) (trifluoroacetate salt)

Description

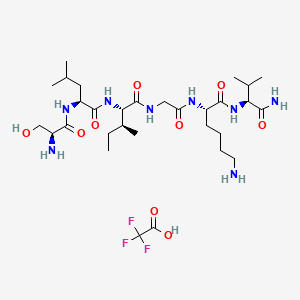

PAR2 (1-6) amide (human) (trifluoroacetate salt) is a synthetic peptide agonist targeting protease-activated receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, tissue repair, and cellular signaling. The peptide corresponds to residues 1–6 of the human PAR2 N-terminal tethered ligand domain (sequence: SLIGKV-NH2). It mimics the proteolytically exposed ligand region, activating PAR2 without requiring enzymatic cleavage.

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7.C2HF3O2/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39;3-2(4,5)1(6)7/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42);(H,6,7)/t17-,18-,19-,20-,22-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTZARICKSBEFA-HZIHITNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55F3N8O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Loading

The synthesis begins with selecting a resin compatible with C-terminal amidation. 2-Chlorotrityl chloride resin is preferred due to its high loading efficiency and stability during Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin is swelled in dichloromethane (DCM) for 30 minutes, followed by coupling of the first amino acid (Valine, C-terminal residue) using 2,4,6-collidine as a base. Loading efficiency is validated via spectrophotometric quantification or cleavage tests.

Fmoc Deprotection

Sequential Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF) . Each deprotection cycle involves two treatments (7 and 3 minutes) to ensure complete removal. Alternative bases like pyrrolidine have been explored for reduced side reactions, though piperidine remains standard due to its dual role as a base and dibenzofulvene scavenger.

Amino Acid Coupling

Activation of Fmoc-protected amino acids employs HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base. Coupling reactions proceed for 1–2 hours under nitrogen agitation. For challenging residues (e.g., arginine), double couplings or elevated temperatures (40–50°C) are utilized.

Table 1: Coupling Reagents and Conditions

| Amino Acid | Activator | Base | Solvent | Time |

|---|---|---|---|---|

| Standard | HCTU | DIPEA | DMF | 1 h |

| Problematic | HATU | DIPEA | DMF/DCM | 2 h |

Cleavage and Deprotection

Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours to cleave the peptide and remove side-chain protecting groups. Scavengers like ethanedithiol (EDT) minimize side reactions (e.g., oxidation). The trifluoroacetate counterion is incorporated during this step, enhancing solubility and stability.

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified via C18 reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA). The target compound elutes at 10–15% acetonitrile, confirmed by analytical HPLC (>95% purity).

Table 2: HPLC Parameters

| Column | Gradient | Flow Rate | Detection |

|---|---|---|---|

| C18, 5 μm | 10–40% | 10 mL/min | 220 nm |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) validates molecular weight (theoretical: 614.8 Da; observed: 615.2 ± 0.5 Da). Discrepancies >0.1% trigger re-purification.

Mitigation of Synthesis Challenges

Aspartimide Formation

Aspartic acid residues are prone to cyclization, forming aspartimide byproducts. This is mitigated by:

Oxidation and Disulfide Bonds

While PAR2 (1-6) lacks cysteine, protocols for oxidation-sensitive peptides include:

Alternative Synthesis Approaches

Liquid-Phase Peptide Synthesis

Though less common, convergent synthesis of peptide fragments (e.g., SLIGKV) followed by amidation has been reported. This method faces challenges in scalability and purification but offers flexibility for non-standard residues.

Chemical Reactions Analysis

Types of Reactions

PAR2 (1-6) amide (human) (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The synthesis of PAR2 (1-6) amide involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out in anhydrous solvents like DMF or DCM .

Major Products Formed

The major product formed is the desired peptide sequence, PAR2 (1-6) amide (human) (trifluoroacetate salt), with high purity and yield .

Scientific Research Applications

Inflammation and Autoimmune Diseases

PAR2 has been implicated in the modulation of inflammatory responses. Research indicates that PAR2 activation can exacerbate inflammation in certain autoimmune diseases, such as rheumatoid arthritis and autoimmune hepatitis. The dual role of PAR2—acting as both a pro-inflammatory mediator and a promoter of tissue repair—makes it a significant target for therapeutic intervention.

- Rheumatoid Arthritis : Increased expression of PAR2 has been observed in synovial tissues from patients with rheumatoid arthritis, correlating with inflammation markers like IL-6. Studies using PAR2 antagonists have shown promise in reducing inflammation and joint damage in animal models of arthritis .

- Autoimmune Hepatitis : In models of autoimmune hepatitis, PAR2 activation was found to exacerbate liver inflammation while also promoting tissue regeneration under different contexts. This duality highlights the potential for targeted therapies that modulate PAR2 activity based on the specific pathological context .

Pain Management

PAR2 is also involved in pain signaling pathways. Activation of this receptor can lead to the release of pro-inflammatory mediators that sensitize nociceptive neurons. Research exploring PAR2 antagonists has indicated their potential utility in managing pain associated with inflammatory conditions.

- Chronic Pain Models : Studies have demonstrated that blocking PAR2 can alleviate pain responses in models of chronic inflammation, suggesting that PAR2 antagonists could serve as novel analgesics for conditions characterized by persistent pain .

Mechanistic Insights

The mechanisms by which PAR2 exerts its effects are complex and context-dependent. Activation typically leads to the engagement of various intracellular signaling pathways, including:

- NF-κB Pathway : This pathway is crucial for the transcription of pro-inflammatory cytokines, and its activation by PAR2 contributes to inflammation .

- MAPK Pathways : These pathways are involved in cellular responses to stress and inflammation, further linking PAR2 activation to inflammatory processes.

Case Study 1: Rheumatoid Arthritis

A study involving patients with rheumatoid arthritis showed that treatment with a PAR2 antagonist resulted in decreased levels of inflammatory cytokines and reduced joint swelling. This underscores the therapeutic potential of targeting PAR2 in inflammatory diseases .

Case Study 2: Autoimmune Hepatitis

In experimental models, researchers observed that mice lacking PAR2 exhibited increased liver damage when subjected to immune-mediated injury but showed improved outcomes in models of direct liver damage. This highlights the receptor's complex role in both promoting inflammation and facilitating tissue repair .

Data Tables

Mechanism of Action

PAR2 (1-6) amide (human) (trifluoroacetate salt) exerts its effects by binding to and activating proteinase-activated receptor 2 (PAR2). This activation triggers intracellular signaling pathways, leading to various cellular responses such as calcium mobilization, superoxide production, and degranulation . The molecular targets include NCTC 2544 cells expressing human PAR2 .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Inflammation: PAR2 (1-6) amide induces eosinophil degranulation, suggesting a role in asthma.

- Vascular Biology : PAR2 agonists like SLIGKV-NH2 decrease VE-cadherin expression, increasing endothelial permeability.

Contradictions : While PAR2 activation promotes β-cell regeneration in mice, it exacerbates vascular leakage in human endothelial cells, underscoring context-dependent effects.

Biological Activity

PAR2 (1-6) amide, a synthetic peptide agonist of the proteinase-activated receptor 2 (PAR2), corresponds to the amino terminal tethered ligand sequence of human PAR2. This compound has garnered significant interest due to its biological activity and potential therapeutic applications. The following sections summarize its biological activity, mechanisms of action, and relevant research findings.

PAR2 is a member of the G protein-coupled receptor (GPCR) family and is activated by serine proteases that cleave its N-terminus. This cleavage exposes a tethered ligand that activates intracellular signaling pathways. PAR2 can signal through various G proteins, including Gq/11, Gs, and G12/13, as well as through β-arrestins, leading to diverse cellular responses including calcium mobilization and chemotaxis .

Biological Activity

Binding Affinity and Activation:

- PAR2 (1-6) amide binds to human PAR2 with a Ki value of 9.64 μM in radioligand binding assays.

- It induces calcium mobilization in cells expressing human PAR2 with an EC50 of 0.075 μM, demonstrating potent receptor activation .

Effects on Cell Proliferation:

- At a concentration of 100 μM, PAR2 (1-6) amide significantly reduces colony formation in A549 lung cancer cells, indicating potential anti-cancer properties .

Eosinophil Activation:

- The compound induces superoxide production and degranulation in isolated human eosinophils at a concentration of 500 μM, suggesting a role in immune responses .

In Vivo Effects:

- In rat models, administration of PAR2 (1-6) amide at 5 μmol/kg enhances tear secretion when combined with amastatin, highlighting its physiological relevance in ocular functions .

Table 1: Summary of Biological Activities

Case Study: Cancer Cell Proliferation

A study investigated the effects of PAR2 (1-6) amide on A549 lung cancer cells. The results indicated that treatment with 100 μM of the peptide led to a significant reduction in colony formation, suggesting that PAR2 activation may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest .

Case Study: Immune Response Modulation

In another study focusing on eosinophils, PAR2 (1-6) amide was shown to induce superoxide production. This finding implies that PAR2 activation may play a role in modulating inflammatory responses, particularly in conditions characterized by eosinophilic inflammation .

Q & A

Q. How should researchers validate PAR2 activation by PAR2 (1-6) amide in vitro?

To confirm PAR2 activation, measure intracellular calcium flux using fluorometric assays (e.g., Fluo-4 AM). PAR2 (1-6) amide exhibits an EC50 of 0.075 μM in NCTC 2544 cells expressing human PAR2, with calcium release as a primary readout . Include negative controls such as PAR2 (6-1) amide (scrambled sequence), which lacks agonist activity . Validate specificity using PAR2 antagonists like tcY-NH2 (GC52460A) .

Q. What experimental controls are critical when studying PAR2 (1-6) amide in cellular models?

Essential controls include:

Q. What is the recommended concentration range for PAR2 (1-6) amide in cell-based assays?

Optimal concentrations vary by cell type:

- Calcium mobilization : 0.01–1 μM (EC50 = 0.075 μM in NCTC 2544 cells) .

- Anti-proliferative effects : ~500 μM reduces A549 colony formation . Conduct dose-response curves for each model, as PAR2 expression levels and coupling efficiency differ across systems .

Advanced Research Questions

Q. How can discrepancies in PAR2 (1-6) amide efficacy across studies be resolved?

Discrepancies may arise from:

- Cell-specific PAR2 coupling : For example, eosinophils show superoxide production at lower doses (0.1–1 μM) compared to A549 cells (500 μM) .

- Trifluoroacetate salt interference : Residual trifluoroacetic acid (TFA) in peptide preparations can affect cellular viability; use HPLC-purified batches and confirm purity (>95%) via mass spectrometry .

- Endogenous protease activity : Proteases in serum or cell lysates may cleave PAR2 independently, necessitating protease-free conditions .

Q. What mechanisms underlie the dual pro-inflammatory and tissue-protective roles of PAR2 (1-6) amide?

PAR2 signaling is context-dependent:

- Pro-inflammatory effects : In eosinophils, PAR2 activation induces superoxide production and degranulation via Ca²⁺-dependent NADPH oxidase activation .

- Tissue regeneration : In pancreatic β-cell models, PAR2 activation promotes insulin-positive cell proliferation through ERK1/2 and EGFR transactivation pathways . Use pathway-specific inhibitors (e.g., U0126 for ERK1/2) to dissect mechanisms in your model .

Q. How should researchers address contradictory data on PAR2 (1-6) amide’s in vivo vs. in vitro effects?

Example: In rats, PAR2 (1-6) amide (5 μmol/kg) induces tear secretion when co-administered with ascomycin, but this effect is absent in vitro .

- Consider pharmacokinetics : Peptide stability, tissue penetration, and metabolite formation (e.g., trifluoroacetate) may alter in vivo activity .

- Cross-validate with alternative agonists : Compare results with 2-furoyl-LIGRLO-amide (a PAR2 agonist with distinct pharmacokinetics) to isolate receptor-specific effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.